[4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol
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Overview
Description
[4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol: is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . This compound features a piperidine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by reduction of the resulting imine intermediate. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The reduction step can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalytic hydrogenation processes using metal catalysts such as palladium on carbon can also be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Piperidinols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol is used as an intermediate in the synthesis of complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: This compound is studied for its potential pharmacological properties. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties . It is also explored for its potential use in the development of new drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility allows for its incorporation into various chemical processes .
Mechanism of Action
The mechanism of action of [4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurological pathways . The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests potential interactions with central nervous system receptors .
Comparison with Similar Compounds
4-Piperidinemethanol: A simpler piperidine derivative with similar reactivity but lacking the chlorophenyl group.
4-(Hydroxymethyl)piperidine: Another related compound used in organic synthesis.
Uniqueness: The presence of the chlorophenylmethyl group in [4-[(4-Chlorophenyl)methyl]piperidin-4-yl]methanol imparts unique chemical properties, making it more reactive in substitution reactions and potentially enhancing its pharmacological activity compared to simpler piperidine derivatives .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-3-1-11(2-4-12)9-13(10-16)5-7-15-8-6-13/h1-4,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVNSUPRSHXLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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